

Erucyl Methane Sulfonate: A Novel Probe for Lipid Research and Therapeutic Development

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Compound of Interest

Compound Name: *Erucyl methane sulfonate*

Cat. No.: *B7803971*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide explores the prospective applications of **erucyl methane sulfonate** in lipid research. While direct experimental data on this specific molecule is nascent, this document extrapolates from the known activities of related alkyl methanesulfonates and long-chain fatty alcohol esters to propose novel research avenues and therapeutic hypotheses. All data presented is hypothetical and intended to serve as a framework for future investigation.

Introduction: The Potential of a Unique Alkylating Agent in Lipidology

Erucyl methane sulfonate is an ester of erucyl alcohol, a C22:1 monounsaturated fatty alcohol, and methanesulfonic acid. Its structure combines a long, lipophilic alkyl chain with a reactive methanesulfonate group, suggesting a unique profile for interacting with and modifying components of lipid metabolic pathways. While research has extensively utilized shorter-chain alkyl methanesulfonates like ethyl methane sulfonate (EMS) for mutagenesis and methyl methanesulfonate (MMS) in DNA damage studies, the lipid-centric potential of long-chain variants like **erucyl methane sulfonate** remains largely unexplored.

This guide outlines three primary areas of potential application:

- As a chemical mutagen for inducing lipid-accumulating phenotypes.
- As a modulator of nuclear membrane lipid composition and signaling.

- As a potential inhibitor of cholesterol absorption and lipid-metabolizing enzymes.

Physicochemical Properties of Erucyl Methane Sulfonate

A summary of the key physicochemical properties of **erucyl methane sulfonate** is presented below. This data is essential for designing experimental protocols, including appropriate solvent selection and concentration calculations.

Property	Value	Reference
Synonyms	Methanesulfonic acid, 13-docosenyl ester	[1]
CAS Number	102542-59-6	[1]
Molecular Formula	C23H46O3S	[1]
Molecular Weight	402.68 g/mol	[1]
Purity	>99% (commercially available)	[1]
Storage	Freezer	[1]

Potential Application 1: Mutagenesis for Enhanced Lipid Production

Drawing a parallel with ethyl methane sulfonate (EMS), a widely used mutagen in microbial and plant genetics, **erucyl methane sulfonate** could be employed to generate novel cell lines or microbial strains with altered lipid metabolism. The long erucyl chain may facilitate its partitioning into cellular membranes, potentially leading to a different spectrum of mutations compared to shorter-chain analogues.

Hypothetical Data: Mutagenesis of *Chlamydomonas reinhardtii*

The following table presents hypothetical data from an experiment where *C. reinhardtii* is treated with **erucyl methane sulfonate** to screen for high-lipid mutants.

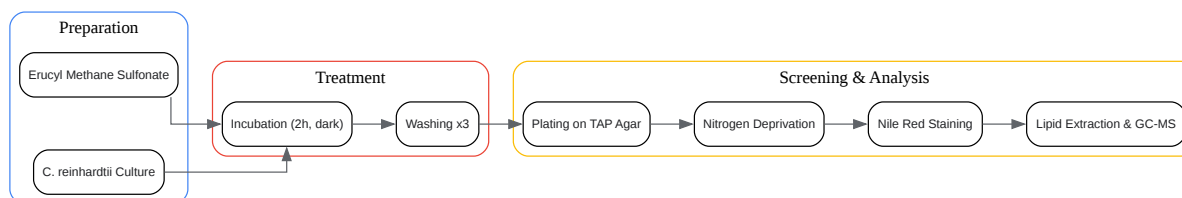
Mutant Strain	Erucyl Methane Sulfonate Conc. (mM)	Total Lipid Content (% of dry weight)	Triacylglycerol (TAG) Content ($\mu\text{g}/10^6$ cells)
Wild Type	0	22.5 ± 1.8	15.2 ± 1.3
EMS-Mutant-128 (Control)	50 (EMS)	31.5 ± 2.5	28.9 ± 2.1
ERMS-Mutant-A1	10	28.9 ± 2.1	24.6 ± 1.9
ERMS-Mutant-B5	25	35.2 ± 2.9	36.8 ± 3.1
ERMS-Mutant-C3	50	25.1 ± 2.0 (toxic)	18.3 ± 1.5

Experimental Protocol: Mutagenesis and Screening

- Preparation of **Erucyl Methane Sulfonate** Stock: Dissolve **erucyl methane sulfonate** in dimethyl sulfoxide (DMSO) to a stock concentration of 1 M.
- Cell Culture: Grow *C. reinhardtii* in Tris-Acetate-Phosphate (TAP) medium to a mid-log phase (approximately 2×10^6 cells/mL).
- Mutagenesis: Aliquot 10 mL of the cell culture into sterile tubes. Add **erucyl methane sulfonate** stock solution to final concentrations of 10, 25, and 50 mM. A no-mutagen control and an EMS control (50 mM) are also prepared. Incubate in the dark with gentle shaking for 2 hours.
- Washing: Centrifuge the cells, discard the supernatant containing the mutagen, and wash three times with fresh TAP medium.
- Plating and Screening: Plate serial dilutions of the washed cells onto TAP agar plates. After colonies appear, replicate plate onto nitrogen-deficient medium to induce lipid accumulation.
- Lipid Staining: Stain colonies with Nile Red, a fluorescent dye that selectively stains neutral lipids. Identify colonies with high fluorescence using a fluorescence microscope.
- Quantitative Analysis: Isolate high-fluorescence colonies and grow them in liquid culture. Extract total lipids using a chloroform:methanol (2:1, v/v) method and quantify gravimetrically.

Analyze TAG content using gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMES).

Experimental Workflow: Mutagenesis and Screening



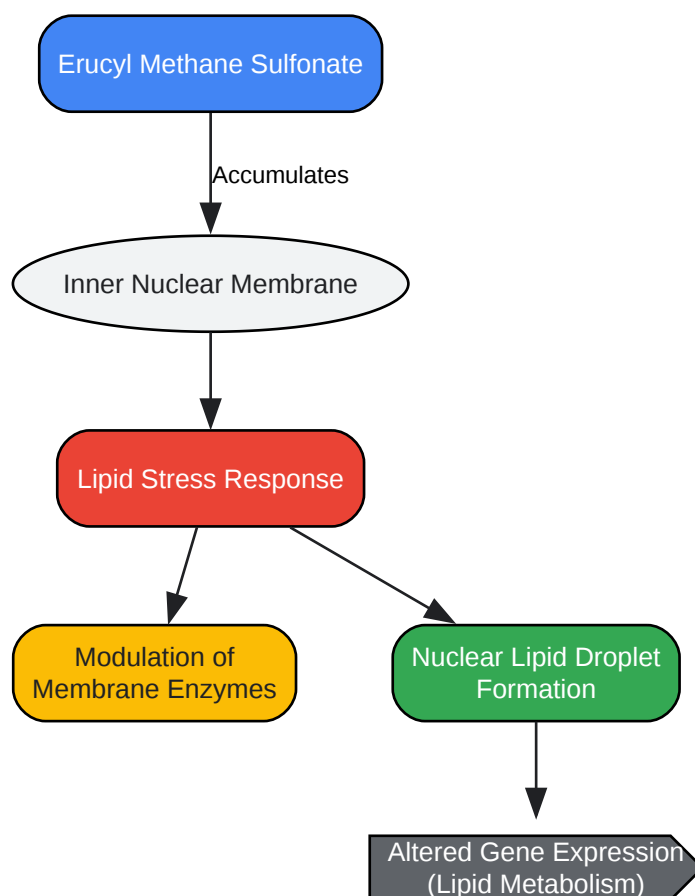
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Workflow for mutagenesis of *C. reinhardtii*.

Potential Application 2: Modulation of Nuclear Membrane Lipids

Recent studies have shown that the alkylating agent methyl methanesulfonate (MMS) can induce alterations in the lipid composition of the inner nuclear membrane, a process distinct from its DNA-damaging effects.[2] The long alkyl chain of **erucyl methane sulfonate** could lead to its accumulation in the nuclear envelope, potentially altering membrane fluidity, lipid droplet formation, and the activity of membrane-associated enzymes involved in lipid signaling.

Hypothetical Signaling Pathway: ERMS and Nuclear Lipid Droplet Formation



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Hypothetical signaling cascade for ERMS at the nuclear membrane.

Experimental Protocol: Investigating Nuclear Membrane Effects

- **Cell Culture and Treatment:** Culture a suitable cell line (e.g., HeLa or HepG2) in standard conditions. Treat cells with varying concentrations of **erucyl methane sulfonate** (e.g., 1, 5, 10 μ M) for 24 hours.
- **Nuclear Isolation:** Isolate nuclei from treated and control cells using a sucrose gradient centrifugation method.
- **Lipidomics Analysis:** Extract lipids from the isolated nuclei. Analyze the lipid profile, including phospholipids, diacylglycerols, and neutral lipids, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- **Fluorescence Microscopy:** Stain treated and control cells with LipidTox Red to visualize neutral lipid droplets. Co-stain with a nuclear marker (e.g., DAPI) to observe the formation of nuclear lipid droplets.
- **Western Blotting:** Analyze the expression and post-translational modifications of key proteins involved in nuclear lipid metabolism (e.g., seipin, perilipins) in nuclear extracts.

Potential Application 3: Inhibition of Cholesterol Absorption and Lipid-Metabolizing Enzymes

Arylsulfonate esters of long-chain fatty alcohols have been demonstrated to lower cholesterol levels by inhibiting its absorption in the gastrointestinal tract.[3] **Erucyl methane sulfonate**, being an ester of a long-chain fatty alcohol, may exert similar effects. Furthermore, the reactive methanesulfonate group could act as an irreversible inhibitor of enzymes involved in lipid metabolism, such as fatty acid synthases or acyltransferases, by covalently modifying active site residues.

Hypothetical Data: Enzyme Inhibition Assay

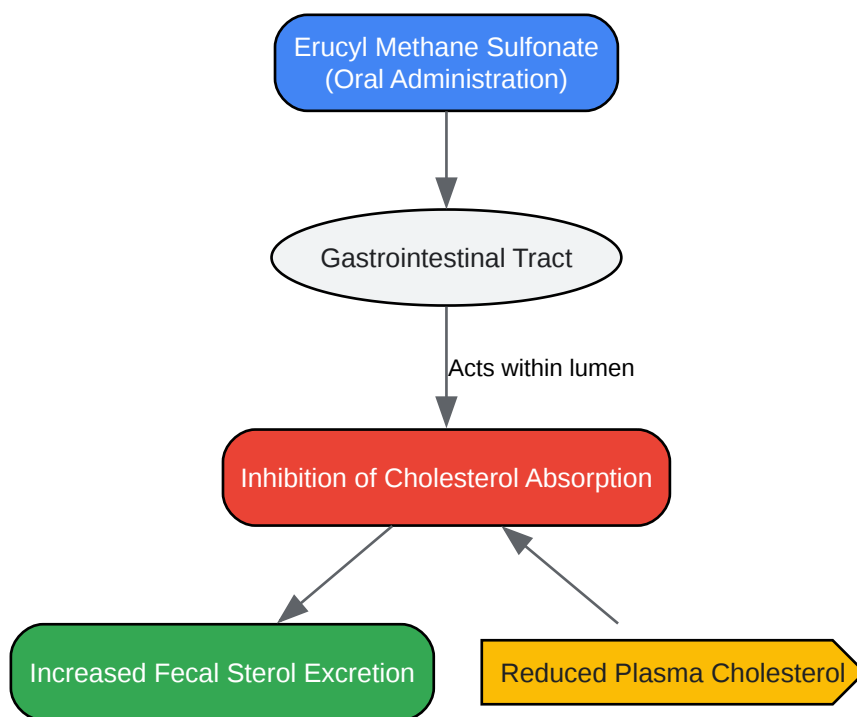
The table below shows hypothetical IC50 values for **erucyl methane sulfonate** against key enzymes in lipid metabolism.

Enzyme	IC50 of Erucyl Methane Sulfonate (µM)	Positive Control	IC50 of Positive Control (µM)
Fatty Acid Synthase (FASN)	15.8	Orlistat	5.2
Acetyl-CoA Carboxylase (ACC)	45.2	Soraphen A	0.02
Stearoyl-CoA Desaturase-1 (SCD1)	8.9	CAY10566	0.1
Acyl-CoA:Cholesterol Acyltransferase (ACAT1)	22.5	Avasimibe	0.05

Experimental Protocol: In Vitro Enzyme Inhibition Assay

- Enzyme and Substrate Preparation: Obtain purified recombinant human enzymes (FASN, ACC, SCD1, ACAT1) and their respective substrates.
- Inhibition Assay: In a 96-well plate format, incubate each enzyme with a range of **erucyl methane sulfonate** concentrations.
- Reaction Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. Measure the reaction product using a colorimetric, fluorometric, or radiometric method appropriate for each enzyme.
- IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression analysis.

Logical Relationship: Mechanism of Action as a Hypocholesterolemic Agent



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Proposed mechanism for hypocholesterolemic action.

Conclusion and Future Directions

Erucyl methane sulfonate presents a compelling, albeit underexplored, tool for lipid research. The hypotheses and experimental frameworks presented in this guide, based on the activities of structurally related molecules, provide a roadmap for future investigations. Key research questions to address include:

- What is the spectrum of mutations induced by **erucyl methane sulfonate**, and can it be optimized for generating specific lipid-related phenotypes?
- Does **erucyl methane sulfonate** directly interact with and alter the biophysical properties of the nuclear membrane?
- What are the specific molecular targets of **erucyl methane sulfonate**'s potential enzyme inhibitory activity?
- Can in vivo studies in animal models validate the hypothetical hypocholesterolemic effects?

Answering these questions will not only elucidate the fundamental roles of this compound in lipid biology but also pave the way for its potential development as a novel therapeutic agent for metabolic disorders.

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